Bis(trimethylsilyl)methane

Catalog No.
S749747
CAS No.
2117-28-4
M.F
C7H20Si2
M. Wt
160.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsilyl)methane

CAS Number

2117-28-4

Product Name

Bis(trimethylsilyl)methane

IUPAC Name

trimethyl(trimethylsilylmethyl)silane

Molecular Formula

C7H20Si2

Molecular Weight

160.4 g/mol

InChI

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3

InChI Key

GYIODRUWWNNGPI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C

The exact mass of the compound Bis(trimethylsilyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(trimethylsilyl)methane (BTMSM) is a highly versatile organosilicon liquid (boiling point 133-134 °C) characterized by a central methylene bridge flanked by two trimethylsilyl groups. In industrial and advanced research procurement, it is primarily sourced as a halogen-free, single-source chemical vapor deposition (CVD) precursor for silicon carbide (SiC) and amorphous hydrogenated silicon-carbon (a-Si:C:H) films [1]. Beyond thin-film deposition, BTMSM is increasingly procured as a specialized electrolyte additive for lithium-ion and all-solid-state batteries, where its trimethylsilyl groups facilitate the formation of stable cathode-electrolyte interphases (CEI) [2]. Additionally, it serves as a critical building block in organometallic synthesis, yielding sterically bulky, highly alkane-soluble alkali metal carbanions that resist ether cleavage[3].

Substituting BTMSM with simpler alkylsilanes (like tetramethylsilane) or dual-gas systems (silane and methane) introduces severe process inefficiencies and safety liabilities. In CVD applications, relying on silane gas requires extensive safety infrastructure to manage its pyrophoric and highly toxic nature, whereas BTMSM is a stable liquid that delivers a pre-formed Si-C-Si backbone, enabling lower substrate deposition temperatures (150-300 °C) and generating highly reactive silene intermediates [1]. In electrochemical applications, replacing BTMSM with generic carbonate solvents fails to provide the targeted oxidative decomposition required to form a protective trimethylsilyl-derived interphase on high-voltage cathodes, leading to rapid capacity fade and interfacial degradation in solid-state systems [2].

Single-Source CVD Precursor Efficiency vs. Dual-Gas Systems

In the growth of silicon carbide (Si1-xCx) and a-Si:C:H thin films, traditional methods rely on separate silicon (SiH4) and carbon (CH4) sources. BTMSM serves as a highly effective single-source precursor that eliminates the need for pyrophoric silane gas. Thermal activation of BTMSM yields reactive 1,1-dimethylsilene intermediates, which bypass the less favorable C-H bond cleavage pathways required when using simpler precursors like tetramethylsilane (TMS). This allows for efficient film growth at significantly reduced substrate temperatures (150-300 °C) while maintaining precise control over the Si-C stoichiometry [1].

Evidence DimensionPrecursor handling and deposition temperature
Target Compound DataLiquid precursor (BP 133-134 °C); enables film growth at 150-300 °C via 1,1-dimethylsilene intermediate.
Comparator Or BaselineSiH4 + CH4 (Pyrophoric dual-gas) or Tetramethylsilane (TMS; dominated by less favorable C-H bond cleavage).
Quantified DifferenceReplaces toxic/pyrophoric dual-gas systems with a single liquid source; reduces required thermal activation energy compared to TMS.
ConditionsHot-Wire CVD (HWCVD) and Remote Hydrogen Plasma CVD (RHP-CVD) systems.

Procuring BTMSM drastically reduces the safety infrastructure costs associated with silane gas while improving deposition yields for advanced semiconductor and protective coatings.

Interfacial Stabilization in Solid-State Battery Electrolytes

In all-solid-state batteries utilizing thiophosphate-based solid electrolytes (e.g., LPSCl), interfacial degradation at the cathode is a primary failure mode. The introduction of trimethylsilyl compounds like BTMSM as solid electrolyte additives leverages the oxidative decomposition of the trimethylsilyl group during charging to form a highly stable cathode-electrolyte interphase (CEI). Compared to bare LPSCl electrolytes, the presence of these trimethylsilyl additives suppresses interfacial side reactions with high-voltage cathodes (like LiCoO2), enabling superior long-term cycling stability and preventing capacity fade over extended operation [1].

Evidence DimensionCathode-Electrolyte Interfacial (CEI) Stability
Target Compound DataForms stable CEI layer via trimethylsilyl oxidative decomposition.
Comparator Or BaselineBare LPSCl solid electrolyte (subject to continuous oxidative degradation).
Quantified DifferenceMaintains high capacity retention by expanding the stable electrochemical window up to 4.5 V.
ConditionsLi | LPSCl | LiCoO2 all-solid-state battery cells cycled up to 4.35V - 4.5V.

For battery manufacturers, BTMSM provides a targeted chemical mechanism to extend the cycle life and safety of next-generation solid-state lithium batteries.

Enhanced Alkane Solubility and Ether Stability in Organometallic Synthesis

When used to synthesize sterically demanding alkali metal compounds, BTMSM yields bis(trimethylsilyl)methyllithium and -sodium. Unlike standard heavier alkali metal alkyls which are largely insoluble in inert solvents, the BTMSM-derived sodium compound is highly soluble in non-polar alkanes like hexane. Furthermore, when coordinated with O-donor ligands such as tetrahydrofuran (THF), the bis(trimethylsilyl)methyl anion demonstrates exceptional stability; it does not induce ether cleavage or solvolysis, in stark contrast to the rapid degradation typically observed with highly reactive reagents like t-butyllithium [1].

Evidence DimensionSolvent compatibility and ether cleavage reactivity
Target Compound DataForms bis(trimethylsilyl)methyl carbanions with 0% THF cleavage.
Comparator Or Baselinet-Butyllithium or Neopentyllithium (rapid THF cleavage/solvolysis).
Quantified Difference100% retention of solvent integrity in THF at room temperature; highly soluble in non-polar alkanes.
ConditionsRoom temperature alkane solutions with added THF or TMEDA ligands.

Allows chemical manufacturers to perform complex organometallic reactions in a broader range of solvents without the yield losses associated with solvent degradation.

Halogen-Free Single-Source CVD Precursor

Ideal for the chemical vapor deposition of amorphous hydrogenated silicon-carbon (a-Si:C:H) and silicon carbide (SiC) films in semiconductor manufacturing, particularly where avoiding pyrophoric silane gas is a facility safety priority [1].

High-Voltage Battery Electrolyte Additive

Procured for formulation into lithium-ion and thiophosphate-based all-solid-state battery electrolytes to form stable cathode-electrolyte interphases (CEI) and prevent oxidative degradation [2].

Organometallic Reagent Synthesis

Used as a starting material to generate bis(trimethylsilyl)methyl alkali metal compounds, which are prized for their high solubility in alkanes and resistance to ether cleavage in complex synthetic workflows [3].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2117-28-4

Wikipedia

Bis(trimethylsilyl)methane

General Manufacturing Information

Silane, 1,1'-methylenebis[1,1,1-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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